molecular formula C21H22N4O3 B11006833 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11006833
M. Wt: 378.4 g/mol
InChI Key: OIXBWJKCSIUOQI-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a methoxyphenyl halide reacts with a nucleophile.

    Formation of the Tetrahydropyran Ring: This can be synthesized via cyclization reactions involving dihydropyran and suitable nucleophiles.

    Final Coupling: The final step involves coupling the triazole and tetrahydropyran intermediates using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. The triazole ring is known for its ability to interact with biological targets, making this compound a candidate for drug development. It may exhibit antifungal, antibacterial, or anticancer activities, depending on its interaction with specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of a triazole ring, methoxyphenyl group, and tetrahydropyran ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-27-17-10-6-5-9-16(17)18-22-20(25-24-18)23-19(26)21(11-13-28-14-12-21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H2,22,23,24,25,26)

InChI Key

OIXBWJKCSIUOQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)NC(=O)C3(CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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